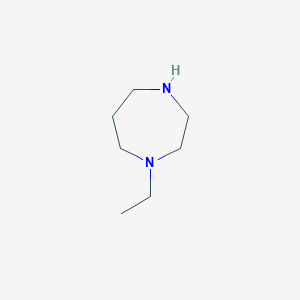

1-Ethyl-1,4-diazepane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-6-3-4-8-5-7-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFLFGDTTKLLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428821 | |

| Record name | 1-ethyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3619-73-6 | |

| Record name | 1-ethyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethyl-1,4-diazepane chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-1,4-diazepane

Introduction

This compound, also known as N-Ethylhomopiperazine, is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. As a derivative of the 1,4-diazepane scaffold, it serves as a valuable building block in medicinal and pharmaceutical chemistry.[1][2][3] The diazepine core is a privileged structure found in a wide array of biologically active molecules, including antipsychotics, anxiolytics, and anticonvulsants.[2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Compound Identification:

-

Chemical Name: this compound

-

Synonyms: N-Ethylhomopiperazine, 1-Ethylhomopiperazine, 1-Ethylhexahydro-1H-1,4-diazepine[4]

-

Molecular Weight: 128.22 g/mol [4]

Section 1: Physicochemical and Spectroscopic Properties

The physical state and solubility of this compound dictate its handling and application in various chemical reactions. Its spectroscopic data provides the fingerprint for its identification and structural elucidation.

Physical Properties

The compound is a colorless to light yellow liquid, sensitive to air, and requires storage at 2-8°C under dry conditions and protected from light.[4][6]

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 72°C at 12 mmHg | [4] |

| Density | 0.904 g/cm³ | [4] |

| Refractive Index | 1.4780 | [4] |

| Flash Point | 72°C at 12 mmHg | [4] |

| pKa | 10.61 ± 0.20 (Predicted) | [4] |

Spectroscopic Data

While detailed experimental spectra are not widely published, the structure of this compound allows for the prediction of its key spectroscopic features. Mass spectrometry data provides insight into its fragmentation and ionization behavior.

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum would feature a triplet and a quartet corresponding to the ethyl group protons. Complex multiplets would be observed for the methylene protons of the diazepane ring, with distinct signals for those adjacent to the secondary and tertiary amines. A broad singlet, exchangeable with D₂O, would indicate the N-H proton of the secondary amine.

-

¹³C NMR: The spectrum would show signals for the two unique carbons of the ethyl group and multiple signals for the carbons within the heterocyclic ring, reflecting the asymmetry introduced by the N-ethyl group.

-

IR Spectroscopy: Key vibrational bands would include a moderate N-H stretch around 3300-3500 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and C-N stretching vibrations in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry: Predicted collision cross-section (CCS) values provide information on the molecule's shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 129.13863 | 124.9 |

| [M+Na]⁺ | 151.12057 | 127.9 |

| [M-H]⁻ | 127.12407 | 124.5 |

| Data sourced from PubChemLite prediction.[7] |

Section 2: Synthesis and Reactivity

The synthesis of this compound typically involves the selective alkylation of a precursor. Its reactivity is dominated by the nucleophilicity of its two distinct nitrogen centers.

Synthetic Protocol: N-Alkylation of Homopiperazine

A common and direct method for preparing this compound is the mono-N-alkylation of 1,4-diazepane (homopiperazine). The key challenge is to control the reaction to minimize dialkylation, which can be achieved by using a molar excess of the starting diazepane.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1,4-diazepane (2.0 equivalents) in a suitable aprotic solvent like acetonitrile or THF, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to act as a proton scavenger.

-

Reagent Addition: While stirring the mixture at room temperature, slowly add a solution of an ethylating agent, such as ethyl bromide or ethyl iodide (1.0 equivalent), dropwise over 30 minutes. The slow addition helps control the exotherm and favors mono-alkylation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr/KI). Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude residue, containing the desired product, unreacted starting material, and potentially some dialkylated by-product, is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is characterized by its two nitrogen atoms. The secondary amine (N-4) is nucleophilic and can readily undergo reactions such as acylation, sulfonation, and further alkylation. The tertiary amine (N-1) is basic but less nucleophilic due to steric hindrance from the ethyl group and the ring structure. It can participate in acid-base reactions to form quaternary ammonium salts. This differential reactivity allows for selective functionalization at the N-4 position, making it a versatile intermediate for building more complex molecules.

Caption: Reactivity map of this compound.

Section 3: Applications in Drug Discovery

The 1,4-diazepane moiety is a cornerstone in the development of central nervous system (CNS) active agents.[1][2] this compound serves as a precursor or fragment in the synthesis of novel therapeutic candidates. Its structure allows for the introduction of diverse pharmacophores at the N-4 position, enabling chemists to modulate properties like receptor affinity, selectivity, and pharmacokinetic profiles. Derivatives have been explored for their potential as serotonin 5-HT₃ and dopamine D₂ receptor antagonists, highlighting the scaffold's importance in creating compounds with specific neurological activities.[1]

Section 4: Safety, Handling, and First Aid

This compound is classified as a hazardous substance that causes severe skin burns and serious eye damage.[4][5][6] Strict adherence to safety protocols is mandatory.

GHS Hazard Information

-

Hazard Statements:

-

UN Number: 2735[6]

Safe Handling Protocol

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber), chemical-resistant clothing, and safety goggles/face shield.[4][5]

Handling and Storage:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Store in a tightly closed container in a dry, cool (2-8°C), and dark place.[4][6]

-

Avoid contact with skin, eyes, and clothing.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[4][5]

-

On Skin: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[5]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Caption: Emergency first aid protocol for exposure.

Conclusion

This compound is a foundational chemical intermediate with well-defined physical properties and predictable reactivity centered on its secondary amine. Its structural similarity to biologically active diazepines makes it a compound of significant interest for synthetic and medicinal chemists. While its utility is clear, its corrosive nature necessitates stringent safety measures during handling and storage. This guide provides the core technical knowledge required for its effective and safe use in a research and development setting.

References

-

This compound | 3619-73-6. ChemicalBook.

-

This compound - Safety Data Sheet. ChemicalBook.

-

3619-73-6 | this compound. BLD Pharm.

-

Ethyl 1,4-diazepane-1-carboxylate. PubChem, National Center for Biotechnology Information.

-

This compound (C7H16N2). PubChemLite.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

SAFETY DATA SHEET. Fisher Scientific.

-

An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][8]diazepines, and Their Cytotoxic Activity. MDPI.

-

Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.

-

Production method of 1,4-diazepane derivatives. Google Patents.

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed, National Center for Biotechnology Information.

-

CAS DataBase. ChemicalBook.

-

Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. PubMed Central, National Center for Biotechnology Information.

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 3619-73-6 [amp.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3619-73-6|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 8. Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 | CID 15289249 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Ethyl-1,4-diazepane (CAS: 3619-73-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Ethyl-1,4-diazepane, also known as N-Ethylhomopiperazine, is a seven-membered heterocyclic amine that serves as a versatile building block in organic and medicinal chemistry. Its unique structural features, combining a flexible diazepane core with an ethyl substituent, make it a valuable intermediate in the synthesis of a diverse range of complex molecules, including pharmaceutically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its appropriate handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 3619-73-6 | [1][2] |

| Molecular Formula | C₇H₁₆N₂ | [1][2] |

| Molecular Weight | 128.22 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 72 °C at 12 mmHg | [1][2] |

| Density | 0.904 g/cm³ | [1][2] |

| Refractive Index | 1.4780 | [1][2] |

| Flash Point | 72 °C at 12 mmHg | [1][2] |

| pKa (Predicted) | 10.61 ± 0.20 | [1][2] |

| Storage Temperature | 2-8°C, protect from light | [1][2] |

| Sensitivity | Air sensitive | [1][2] |

Safety Information:

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[1][2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[1][2]

-

RIDADR: UN 2735

-

Hazard Class: 8

-

Packing Group: II

Synthesis of this compound

The synthesis of this compound can be approached through several methodologies, with reductive cyclization being a historically significant route. Other common strategies in modern organic synthesis, such as direct alkylation and reductive amination, also offer viable pathways.

Reductive Cyclization: A Foundational Approach

The synthesis of N-ethylhomopiperazine (this compound) via reductive cyclization is a classic method. While the full experimental details from historical literature can be challenging to procure, the general principles involve the catalytic hydrogenation of a suitable precursor.[3] This approach underscores the fundamental transformations used to construct the diazepane ring system.

A general workflow for such a synthesis can be conceptualized as follows:

Caption: Conceptual Workflow for Reductive Cyclization.

The causality behind this experimental choice lies in the efficiency of creating the cyclic amine from a linear precursor in a single reductive step. The choice of catalyst (e.g., Raney Nickel) is crucial for achieving high yields and minimizing side reactions.[3]

Modern Synthetic Strategies: Alkylation and Reductive Amination

Contemporary organic synthesis offers more versatile and often higher-yielding methods for the preparation of N-substituted cyclic amines.

Direct Alkylation of 1,4-Diazepane:

This method involves the direct reaction of the parent 1,4-diazepane with an ethylating agent, such as ethyl iodide or ethyl bromide. The key to a successful and selective mono-alkylation is the careful control of stoichiometry and reaction conditions to minimize the formation of the N,N'-diethyl-1,4-diazepane byproduct.

Experimental Protocol: N-Ethylation of 1,4-Diazepane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (1.5-2.0 equivalents), to the solution.

-

Alkylation: Cool the mixture in an ice bath and add ethyl iodide (1.0-1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate this compound.

Caption: Synthetic Pathway via Direct Alkylation.

Reductive Amination:

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[4] In the context of synthesizing this compound, this could involve the reaction of a suitable precursor containing an amino group with acetaldehyde, followed by reduction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the conformational flexibility of the seven-membered ring. The spectrum would feature signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a series of multiplets for the methylene protons of the diazepane ring. The chemical shifts of the protons adjacent to the nitrogen atoms would be downfield compared to the other ring protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the ethyl group and the five carbons of the diazepane ring. The carbons attached to the nitrogen atoms will appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

-

N-H Stretching: A medium to weak absorption in the range of 3200-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine.

-

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region due to the C-H bonds of the ethyl group and the diazepane ring.

-

C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 128. The fragmentation pattern would likely involve the loss of an ethyl group ([M-29]⁺) and other characteristic cleavages of the diazepane ring.

Applications in Drug Discovery and Development

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[5][6][7] These compounds have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[8]

This compound serves as a crucial intermediate in the synthesis of more complex molecules where the N-ethyl group is a desired structural feature or a handle for further functionalization. Its utility lies in its ability to introduce the diazepane core, which can mimic peptide bonds and interact with various biological targets.

For instance, derivatives of 1,4-diazepane have been investigated as sigma receptor ligands, which have potential applications in the treatment of neurodegenerative disorders and as antipsychotics.[9] The synthesis of these complex molecules often involves the use of N-substituted diazepanes as starting materials.

Caption: Role as a Synthetic Intermediate.

The secondary amine at the 4-position of this compound provides a reactive site for further chemical modifications, allowing for the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the development of novel chemical entities with therapeutic potential. This guide serves as a foundational resource for researchers and scientists working with this versatile compound, providing the necessary technical information to facilitate its use in the laboratory.

References

Sources

- 1. jocpr.com [jocpr.com]

- 2. This compound | 3619-73-6 [amp.chemicalbook.com]

- 3. The Synthesis of N-ethylhomopiperazine by Reductive Cyclization - Owen Leroy Stafford - Google 圖書 [books.google.com.tw]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 6. ijpcbs.com [ijpcbs.com]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1,4-diazepane, also known as N-ethylhomopiperazine, is a seven-membered heterocyclic compound containing two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The 1,4-diazepane ring system is a privileged structure, known to interact with various biological targets, and the addition of an ethyl group at the 1-position can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, thereby affecting its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the synthetic routes to this compound, offering detailed, step-by-step protocols for two primary and reliable methodologies: direct alkylation of 1,4-diazepane and reductive amination. The causality behind experimental choices, self-validating system protocols, and thorough characterization are emphasized to ensure scientific integrity and practical applicability for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | |

| Molecular Weight | 128.22 g/mol | [1] |

| Boiling Point | 72 °C at 12 mmHg | [1] |

| Density | 0.904 g/cm³ | [1] |

| Refractive Index | 1.4780 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Synthetic Methodologies

Two principal and robust synthetic strategies for the preparation of this compound are detailed below. The choice between these methods may depend on the availability of starting materials, desired scale, and laboratory equipment.

-

Direct N-Alkylation of 1,4-Diazepane: This is a classical and straightforward approach involving the direct reaction of the parent 1,4-diazepane (homopiperazine) with an ethylating agent.

-

Reductive Amination: A versatile and widely used method in medicinal chemistry, this approach involves the reaction of 1,4-diazepane with acetaldehyde in the presence of a reducing agent to form the target N-ethyl derivative.

Methodology 1: Direct N-Alkylation of 1,4-Diazepane

This method relies on the nucleophilic character of the secondary amine in the 1,4-diazepane ring, which attacks an electrophilic ethylating agent. The choice of the ethylating agent and reaction conditions is crucial to control the degree of alkylation and minimize side products. While potent alkylating agents like diethyl sulfate are effective, they are also highly toxic. A safer and common alternative is the use of ethyl halides, such as ethyl bromide.

Reaction Scheme: Direct N-Alkylation

Caption: Direct N-alkylation of 1,4-diazepane.

Detailed Experimental Protocol: Direct N-Alkylation

Materials:

-

1,4-Diazepane (Homopiperazine)

-

Ethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (10.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

-

Addition of Ethylating Agent: While stirring the suspension, add ethyl bromide (13.1 g, 0.12 mol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation (boiling point: 72 °C at 12 mmHg) to yield a colorless to light yellow liquid.[1]

-

Causality and Experimental Choices:

-

Base: Potassium carbonate is used as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. An excess of the base ensures complete reaction.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

Stoichiometry: A slight excess of ethyl bromide is used to ensure complete consumption of the starting 1,4-diazepane. However, a large excess should be avoided to minimize the formation of the dialkylated product, 1,4-diethyl-1,4-diazepane.

-

Purification: Vacuum distillation is an effective method for purifying the liquid product, separating it from any non-volatile impurities and unreacted starting materials.

Methodology 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for the formation of C-N bonds and is widely employed in pharmaceutical synthesis.[2] This "one-pot" procedure involves the reaction of 1,4-diazepane with acetaldehyde to form an intermediate iminium ion, which is then immediately reduced in situ by a suitable reducing agent to yield this compound. Sodium borohydride is a commonly used and effective reducing agent for this transformation.[3]

Reaction Scheme: Reductive Amination

Caption: Reductive amination of 1,4-diazepane.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

1,4-Diazepane (Homopiperazine)

-

Acetaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diazepane (10.0 g, 0.1 mol) in 100 mL of methanol.

-

Aldehyde Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add acetaldehyde (5.3 g, 0.12 mol) to the stirred solution. Stir the mixture at this temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (4.5 g, 0.12 mol) portion-wise over a period of 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation as described in Methodology 1.

-

Causality and Experimental Choices:

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent that effectively reduces the iminium ion intermediate without reducing the acetaldehyde starting material.[3]

-

Solvent: Methanol is a suitable protic solvent that dissolves the reactants and the borohydride reducing agent.

-

Temperature Control: The initial reaction is carried out at low temperatures to control the rate of reaction and minimize side reactions. The portion-wise addition of sodium borohydride is also a safety measure to control the evolution of hydrogen gas.

-

Work-up: The aqueous work-up is necessary to quench any unreacted reducing agent and to facilitate the extraction of the product into an organic solvent.

Comparison of Synthetic Routes

| Feature | Direct N-Alkylation | Reductive Amination |

| Starting Materials | 1,4-Diazepane, Ethyl halide | 1,4-Diazepane, Acetaldehyde |

| Reagents | Base (e.g., K₂CO₃) | Reducing agent (e.g., NaBH₄) |

| Byproducts | Salt of the base and halide | Borate salts, water |

| Selectivity | Risk of over-alkylation | Generally high for mono-alkylation |

| Safety | Ethyl halides can be toxic | Acetaldehyde is volatile and flammable; NaBH₄ reacts with water to produce H₂ |

| Versatility | Good for introducing various alkyl groups | Excellent for a wide range of aldehydes and ketones |

Characterization and Validation

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the protons of the diazepane ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the five carbons of the diazepane ring.

Predicted NMR Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~2.8-2.5 (m, 8H, ring protons)

-

δ ~2.5 (q, J = 7.2 Hz, 2H, -N-CH₂ -CH₃)

-

δ ~1.0 (t, J = 7.2 Hz, 3H, -N-CH₂-CH₃ )

-

A broad singlet corresponding to the N-H proton may be observed, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~55-45 (multiple peaks for the five ring carbons)

-

δ ~52 (-N-CH₂ -CH₃)

-

δ ~12 (-N-CH₂-CH₃ )

-

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 128. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z = 129.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic C-H stretching vibrations in the region of 2800-3000 cm⁻¹ and N-H stretching for the secondary amine at around 3300 cm⁻¹.

Safety Considerations

-

1,4-Diazepane: Corrosive and can cause severe skin burns and eye damage.

-

Ethyl Bromide: Toxic and a suspected carcinogen.

-

Acetaldehyde: Highly flammable and an irritant.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This in-depth technical guide has detailed two reliable and practical synthetic routes for the preparation of this compound. Both direct N-alkylation and reductive amination offer viable pathways, with the choice depending on specific laboratory constraints and preferences. The provided step-by-step protocols, along with the rationale behind the experimental choices and comprehensive characterization guidelines, are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and validation of this important heterocyclic building block.

References

-

PubChem. Ethyl 1,4-diazepane-1-carboxylate. [Link]

-

PubChemLite. This compound (C7H16N2). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

K. Sudarshan Rao, et al. Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 2013, 5(12):1140-1143. [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 2023, 28(5), 2014. [Link]

-

NIH. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 2024. [Link]

-

MDPI. Synthesis and Characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes. Molecules, 2002, 7(5), 442-453. [Link]

-

PubChem. 1-Ethylpiperazine. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

SciSpace. Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

Sources

Introduction to N-Ethylhomopiperazine: A Key Intermediate in Modern Chemistry

An In-depth Technical Guide to the Structure and Synthesis of N-Ethylhomopiperazine

N-Ethylhomopiperazine, also known as 1-ethyl-1,4-diazepane, is a seven-membered heterocyclic compound belonging to the diazepane family. Its structure is characterized by a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4, with an ethyl group attached to one of the nitrogen atoms. This molecule serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.

The presence of two nitrogen atoms, one tertiary and one secondary amine, provides N-Ethylhomopiperazine with a unique combination of nucleophilicity, basicity, and hydrogen bonding capability. This dual functionality makes it a versatile intermediate for constructing more complex molecular architectures. Its integration into drug candidates can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for bioavailability and pharmacokinetic profiles. In medicinal chemistry, the homopiperazine scaffold is explored for its potential to interact with various biological targets, and N-alkylation, such as with an ethyl group, allows for fine-tuning of these interactions.[1]

Molecular Structure and Chemical Identity

The fundamental structure of N-Ethylhomopiperazine is foundational to its reactivity and applications.

Caption: Chemical structure of N-Ethylhomopiperazine (this compound).

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of N-Ethylhomopiperazine is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 3619-73-6 | [2] |

| Molecular Formula | C₇H₁₆N₂ | [2] (Corrected) |

| Molecular Weight | 128.22 g/mol | [2] (Recalculated) |

| Boiling Point | 72°C @ 12 mmHg | [2] |

| Density | 0.904 g/cm³ | [2] |

| Refractive Index | 1.4780 | [2] |

| Flash Point | 72°C | [2] |

| Sensitivity | Air Sensitive | [2] |

Synthetic Strategies for N-Ethylhomopiperazine

The synthesis of N-Ethylhomopiperazine can be approached through several strategic pathways. The choice of method often depends on factors such as the availability of starting materials, desired purity, scalability, and economic viability. The most common strategies involve the direct alkylation of homopiperazine or reductive amination.

Method 1: Reductive Amination of Homopiperazine

Reductive amination is a highly efficient and controlled method for the N-alkylation of amines, making it a preferred route for synthesizing N-Ethylhomopiperazine.[3][4] This two-step, one-pot process involves the initial formation of an enamine or iminium intermediate, followed by its immediate reduction to the corresponding amine.

Causality and Mechanistic Insight: This method avoids the common pitfall of over-alkylation often seen in direct alkylation with alkyl halides. The reaction begins with the nucleophilic attack of the secondary amine of homopiperazine on the carbonyl carbon of acetaldehyde. This forms a hemiaminal intermediate, which then dehydrates to form a highly reactive iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final N-ethylated product.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated iminium intermediate.[5]

Caption: Workflow for the synthesis of N-Ethylhomopiperazine via reductive amination.

Method 2: Direct Alkylation of Homopiperazine

Direct alkylation involves the reaction of homopiperazine with an ethylating agent, such as ethyl bromide or ethyl iodide, typically in the presence of a base.

Causality and Mechanistic Insight: This is a classical SN2 reaction where the nitrogen atom of homopiperazine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion. A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. The primary challenge of this method is controlling selectivity. The product, N-Ethylhomopiperazine, is also nucleophilic and can react further with the ethyl halide to form the undesired N,N'-diethylhomopiperazine. To favor mono-alkylation, a molar excess of homopiperazine is typically used, which increases the statistical probability of the ethyl halide reacting with the starting material rather than the product.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of N-Ethylhomopiperazine.

Protocol: Synthesis via Reductive Amination

This protocol is adapted from standard reductive amination procedures.[5]

-

Reaction Setup: To a solution of homopiperazine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add acetaldehyde (1.1 eq).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure N-Ethylhomopiperazine.

Protocol: Synthesis via Direct Alkylation

This protocol is based on general principles of N-alkylation of cyclic diamines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve homopiperazine (3.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in a polar aprotic solvent such as acetonitrile or acetone.

-

Addition of Alkylating Agent: Slowly add ethyl bromide (1.0 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 6-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by GC-MS to observe the formation of the product and the disappearance of the ethyl bromide.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the product and excess homopiperazine, is then subjected to fractional distillation under vacuum to separate the lower-boiling N-Ethylhomopiperazine from the higher-boiling homopiperazine starting material.

Purification and Characterization

Purity is paramount for the use of N-Ethylhomopiperazine in research and development, especially in drug synthesis.

-

Purification: Fractional distillation under reduced pressure is the primary method for purifying the final product. The difference in boiling points between N-Ethylhomopiperazine, unreacted homopiperazine, and the dialkylated byproduct allows for effective separation.[6]

-

Characterization: The identity and purity of the synthesized N-Ethylhomopiperazine should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the ethyl group and the diazepane ring protons and carbons.

-

Mass Spectrometry (MS): GC-MS will confirm the molecular weight (m/z = 128.22) and provide an indication of purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic N-H stretching bands for the secondary amine and C-H stretching for the alkyl groups.

-

Applications in Drug Development and Medicinal Chemistry

The N-Ethylhomopiperazine moiety is a valuable scaffold in the design of new therapeutic agents. Its structural features are leveraged to modulate the pharmacological activity and pharmacokinetic properties of drug molecules.

-

Central Nervous System (CNS) Agents: The homopiperazine ring is present in various compounds targeting CNS receptors. N,N'-substituted homopiperazine derivatives have been synthesized to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological processes and disorders.[1]

-

Anticancer Agents: Novel hybrid molecules incorporating the N-ethylpiperazinyl amide moiety have been synthesized and evaluated for their cytotoxic effects. These compounds have demonstrated the ability to induce apoptotic cell death in cancer cell lines, highlighting the potential of this scaffold in oncology research.[7] The introduction of the N-ethylhomopiperazine group can enhance the antiproliferative effects of parent compounds.[7]

-

Antibacterial Agents: The broader piperazine and homopiperazine families are key components in many antibacterial drugs. N-Ethylpiperazine is used in the synthesis of fluoroquinolone antibiotics like enrofloxacin.[8] The basic nitrogen atoms can improve solubility and cellular uptake, which is crucial for antibacterial efficacy.

Caption: Key application areas of N-Ethylhomopiperazine in drug development.

Conclusion

N-Ethylhomopiperazine is a structurally important and synthetically accessible molecule with significant value for researchers, particularly in the field of drug development. Its synthesis is most reliably achieved through reductive amination, which offers high selectivity and control over the reaction. The unique physicochemical properties conferred by its heterocyclic structure make it a valuable component in the design of novel therapeutics targeting a range of diseases. As the demand for more sophisticated and effective pharmaceuticals grows, the utility of versatile intermediates like N-Ethylhomopiperazine will continue to be a cornerstone of innovation in medicinal chemistry.

References

-

Vertex AI Search. (2026). Understanding the Properties and Synthesis of 1-Ethylpiperazine. 9

-

Stafford, O. L. (1951). The Synthesis of N-ethylhomopiperazine by Reductive Cyclization. Stanford University. Link

-

ChemWhat. (2026). 1-ETHYLHOMOPIPERAZINE CAS#: 3619-73-6. Link

-

National Institute of Standards and Technology. (2025). N-Ethylpiperazine. NIST Chemistry WebBook. Link

-

Kubochem. (2021). N-Ethylpiperazine. Link

-

LookChem. (2026). N-ETHYLPIPERAZINE. Link

-

CNKI. (n.d.). N-ethyl piperazine synthesis process and catalyst research. Link

-

Cheméo. (2025). N-Ethylpiperazine. Link

-

National Institute of Standards and Technology. (2025). N-Ethylpiperazine Phase change data. NIST Chemistry WebBook. Link

-

Cheméo. (2026). Chemical Properties of N-Ethylpiperazine (CAS 5308-25-8). Link

-

Sigma-Aldrich. (2026). N-Ethylpiperazine. Link

-

Gîncu, D., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(16), 4983. Link

-

USP Store. (2026). N-Ethylpiperazine (0.5 mL). Link

-

Google Patents. (2007). CN1962649A - Process for synthesizing N-ethyl piperazidine. Link

-

Romano, C., et al. (1993). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 36(25), 4107-4114. Link

-

Google Patents. (2013). CN103360330A - Synthetic method for homopiperazine. Link

-

PrepChem. (2026). Synthesis of 1-ethyl-2,3-dioxopiperazine. Link

-

Google Patents. (1988). DE3875547D1 - METHOD FOR OBTAINING N-ETHYLPIPERAZINE. Link

-

National Institute of Standards and Technology. (2025). N-Ethylpiperazine Gas Chromatography. NIST Chemistry WebBook. Link

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Link

-

Koei Chemical Co., Ltd. (2026). N-Ethylpiperazine. Link

-

LibreTexts Chemistry. (2020). 21.6: Synthesis of Amines by Reductive Amination. Link

-

Organic Chemistry Portal. (2024). Amine synthesis by reductive amination (reductive alkylation). Link

-

LibreTexts Chemistry. (2019). 23.4: Preparation of Amines via Reductive Amination. Link

-

Mangas-Sanchez, J., et al. (2022). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition, 61(32), e202204642. Link

-

National Center for Biotechnology Information. (2026). 1-Ethylpiperazine. PubChem Compound Database. Link

-

ChemicalBook. (2025). 1-Ethylpiperazine. Link

-

Organic Chemistry Portal. (2024). Synthesis of piperazines. Link

-

Holban, A. M., et al. (2024). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. Pharmaceutics, 16(1), 116. Link

-

Fengchen Group Co., Ltd. (2026). N-Ethylpiperazine Or N-Ethyl Piperazine CAS 5308-25-8 Manufacturers and Suppliers. Link

-

Loba Chemie. (2026). N-ETHYL PIPERAZINE For Synthesis. Link

-

Anhui Changhua Chemicals Co., Ltd. (2026). N-Ethylpiperazine. Link

-

PrepChem. (2026). Synthesis of N-ethyl-N'-nitrosopiperazine. Link

-

Loba Chemie. (2016). MATERIAL SAFETY DATA SHEET (MSDS) - N-ETHYL PIPERAZINE FOR SYNTHESIS. Link

-

Swapna, G., et al. (2023). Applications of Nanotechnology in Drug Development. Austin Pharmacol Pharm, 7(1), 1024. Link

-

Dil, E. A., et al. (2023). Molecularly Imprinted Polymer Nanoparticles for Pharmaceutical Applications: Sample Preparation, Sensor-Based Detection, and Controlled Drug Release. Polymers, 15(23), 4545. Link

-

Khan, I., & Zaib, S. (Eds.). (2025). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. MDPI. Link

Sources

- 1. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. DE3875547D1 - METHOD FOR OBTAINING N-ETHYLPIPERAZINE. - Google Patents [patents.google.com]

- 7. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Ethylpiperazine Or N-Ethyl Piperazine CAS 5308-25-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physical Properties of 1-Ethyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 1-Ethyl-1,4-diazepane (CAS RN: 3619-73-6), a key building block in medicinal chemistry. In the absence of extensive published experimental data, this document combines established values with predicted spectroscopic characteristics and detailed, field-proven experimental protocols. This guide is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this versatile diamine.

Introduction: The Significance of Physical Properties in Drug Development

This compound, also known as N-Ethylhomopiperazine, is a cyclic diamine that serves as a valuable scaffold in the synthesis of a wide range of biologically active molecules. Its structural features, including the seven-membered ring and the ethyl substituent, impart specific conformational flexibility and lipophilicity that can be crucial for molecular recognition and pharmacokinetic profiles of resulting drug candidates.

A thorough understanding of the physical properties of such a starting material is not merely an academic exercise; it is a fundamental prerequisite for successful and reproducible research and development. Properties such as boiling point, density, and solubility dictate the choice of reaction conditions, purification methods, and formulation strategies. Spectroscopic data provides the unique fingerprint for identity confirmation and purity assessment, ensuring the integrity of synthetic pathways. This guide will delve into these critical parameters for this compound.

Core Physicochemical Data

The known physical properties of this compound are summarized in the table below. These values are essential for routine handling, calculations, and process design.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [1][2] |

| Molecular Weight | 128.22 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 72 °C at 12 mmHg | [1][2] |

| Density | 0.904 g/cm³ | [1][2] |

| Refractive Index | 1.4780 | [1][2] |

| Flash Point | 72 °C at 12 mmHg | [1] |

| Predicted pKa | 10.61 ± 0.20 | [1] |

| Storage Temperature | 2-8 °C, protect from light | [1] |

| Sensitivity | Air sensitive | [1] |

Spectroscopic Characterization: An Essential Toolkit for Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is anticipated to show distinct signals for the ethyl group and the diazepane ring protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.0-1.2 | Triplet | 3H | CH₃ (Ethyl) | Adjacent to a CH₂ group. |

| ~2.4-2.6 | Quartet | 2H | CH₂ (Ethyl) | Adjacent to a CH₃ group and a nitrogen atom. |

| ~2.6-2.8 | Multiplet | 4H | C2-H₂, C7-H₂ | Protons on carbons adjacent to the ethyl-substituted nitrogen. |

| ~1.7-1.9 | Multiplet | 2H | C6-H₂ | Protons on the central carbon of the three-carbon chain. |

| ~2.8-3.0 | Multiplet | 4H | C3-H₂, C5-H₂ | Protons on carbons adjacent to the secondary amine. |

| Variable | Broad Singlet | 1H | N-H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

The carbon NMR spectrum will provide a count of the chemically non-equivalent carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~12-15 | CH₃ (Ethyl) | Aliphatic methyl group. |

| ~48-52 | CH₂ (Ethyl) | Aliphatic methylene attached to nitrogen. |

| ~50-55 | C2, C7 | Carbons of the diazepane ring adjacent to the tertiary nitrogen. |

| ~55-60 | C3, C5 | Carbons of the diazepane ring adjacent to the secondary nitrogen. |

| ~25-30 | C6 | Central carbon of the three-carbon chain in the diazepane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Absorption (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300-3250 | Medium, Broad | N-H Stretch | Characteristic of a secondary amine.[3] |

| ~2950-2850 | Strong | C-H Stretch | Aliphatic C-H bonds of the ethyl and diazepane ring. |

| ~1465 | Medium | C-H Bend | Methylene scissoring. |

| ~1150-1050 | Medium | C-N Stretch | Aliphatic amine C-N bond vibrations.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): A peak is expected at m/z = 128, corresponding to the molecular weight of this compound. As it contains an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

-

Major Fragmentation Pathways: Alpha-cleavage is a dominant fragmentation pathway for amines.[4] We can predict the following key fragments:

-

Loss of an ethyl group (-CH₂CH₃): A significant peak at m/z = 99.

-

Loss of a methyl group (-CH₃): A peak at m/z = 113, resulting from the fragmentation of the ethyl group.

-

Cleavage of the diazepane ring can lead to a variety of smaller fragments.

-

Solubility Profile and Determination

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability.

Qualitative Solubility

This compound is expected to be soluble in water and common organic solvents due to the presence of two amine groups capable of hydrogen bonding and its relatively small size. As a basic compound, its solubility in aqueous solutions is expected to increase significantly at lower pH due to the formation of the corresponding water-soluble ammonium salts.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the quantitative solubility of this compound in various solvents.

Objective: To determine the solubility of this compound in a given solvent (e.g., water, ethanol, dichloromethane) at a specified temperature (e.g., 25 °C) in g/100 mL.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, absolute ethanol, dichloromethane)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Pipettes and volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable HPLC system

Procedure:

-

Preparation of Saturated Solutions: a. To a series of vials, add a known volume of the selected solvent (e.g., 5.0 mL). b. Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solute present. c. Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). d. Stir the solutions vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure undissolved solute remains.

-

Sample Preparation for Analysis: a. After equilibration, turn off the stirrer and allow the undissolved solute to settle for at least 2 hours at the constant temperature. b. Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pre-warmed/cooled pipette to the experimental temperature. c. Transfer the aliquot to a volumetric flask of appropriate size and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Analyze the standard solutions using a validated GC-FID or HPLC method to generate a calibration curve. c. Analyze the diluted samples from step 2b under the same analytical conditions.

-

Calculation: a. From the calibration curve, determine the concentration of this compound in the diluted samples. b. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. c. Express the solubility in g/100 mL.

Experimental Protocols for Core Physical Properties

The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of liquid amines like this compound.

Determination of Boiling Point (Micro-scale)

Causality: For small sample volumes, a micro-boiling point determination using a Thiele tube is an efficient method that relies on the principle that the vapor pressure of a liquid equals the atmospheric pressure at its boiling point.

Protocol:

-

Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Insert a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing mineral oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and observe the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.[5][6]

Determination of Density

Causality: The density of a liquid can be accurately determined by measuring the mass of a known volume. A pycnometer or a vibrating tube densimeter provides high precision.

Protocol (using a pycnometer):

-

Clean and dry a pycnometer of a known volume.

-

Determine the mass of the empty, dry pycnometer.

-

Fill the pycnometer with deionized water and equilibrate to a known temperature (e.g., 20 °C). Determine the mass of the water-filled pycnometer.

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with this compound and equilibrate to the same temperature.

-

Determine the mass of the amine-filled pycnometer.

-

Calculate the density using the known density of water at that temperature.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[2][7]

Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][7]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][7]

-

In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.

-

Store in a tightly sealed container in a cool, dry place (2-8 °C), protected from light and air.[1]

Logical Flow and Visualization

The characterization of a chemical entity like this compound follows a logical progression, from basic identification to detailed structural and property analysis.

Caption: Workflow for the physical characterization of this compound.

Conclusion

This technical guide has consolidated the available and predicted physical properties of this compound, providing a valuable resource for its application in research and drug development. The inclusion of detailed experimental protocols empowers scientists to independently verify these properties and to generate further data where gaps exist. Adherence to the outlined safety and handling procedures is paramount to ensure the safe and effective use of this important chemical intermediate.

References

-

Gas chromatographic-mass spectrometric analysis of volatile amines produced by several strains of Clostridium - PubMed. (1985). Retrieved January 12, 2026, from [Link]

-

Experiment 27 - Amines and Amides - Jay C. McLaughlin. (n.d.). Retrieved January 12, 2026, from [Link]

-

Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry - PubMed. (2019). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved January 12, 2026, from [Link]

-

Amines - Spectroscopy Tutorial. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Sample Preparation - University of Arizona. (n.d.). Retrieved January 12, 2026, from [Link]

-

Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry - ACS Publications. (2006). Retrieved January 12, 2026, from [Link]

-

How to make an NMR sample. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 | CID 15289249 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - RSC Publishing. (2023). Retrieved January 12, 2026, from [Link]

-

Test for Amino Groups - BYJU'S. (n.d.). Retrieved January 12, 2026, from [Link]

-

Determination of Boiling Point (B.P) - Weebly. (n.d.). Retrieved January 12, 2026, from [Link]

-

8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sample preparation for FT-IR - University of Pittsburgh. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). Retrieved January 12, 2026, from [Link]

-

What are the best practices for sample preparation for NMR analysis? : r/OrganicChemistry. (2021). Retrieved January 12, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Analysis of volatile amines in DMA - Agilent. (n.d.). Retrieved January 12, 2026, from [Link]

-

An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][8]diazepines, and Their Cytotoxic Activity - MDPI. (2019). Retrieved January 12, 2026, from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. (2016). Retrieved January 12, 2026, from [Link]

-

Preparing a sample for infrared spectroscopy - YouTube. (2016). Retrieved January 12, 2026, from [Link]

-

Viscosity and density measurements of aqueous amines at high pressures: MDEA-water - UVaDOC Principal. (n.d.). Retrieved January 12, 2026, from [Link]

-

How to prepare IR samples? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved January 12, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022). Retrieved January 12, 2026, from [Link]

-

Viscosity and density measurements of aqueous amines at high pressures: MDEA-water and MEA-water mixtures for CO2 capture | Request PDF - ResearchGate. (2016). Retrieved January 12, 2026, from [Link]

-

Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. (2016). Retrieved January 12, 2026, from [Link]

-

FTIR Spectroscopy - Liquid IR Spectroscopy - YouTube. (2013). Retrieved January 12, 2026, from [Link]

-

This compound (C7H16N2) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Homopiperazine(505-66-8) 1H NMR spectrum [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IR spectra prediction [cheminfo.org]

- 7. Page loading... [wap.guidechem.com]

- 8. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1,4-diazepane

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1,4-diazepane, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document delves into the theoretical underpinnings and practical applications of key analytical techniques for the structural elucidation and characterization of this molecule. By synthesizing predictive data with established spectroscopic principles, this guide offers field-proven insights into experimental design and data interpretation.

Introduction to this compound

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms, one of which is substituted with an ethyl group. Its molecular structure presents a foundation for various chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will explore the predicted spectroscopic signature of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Molecular Structure of this compound

Caption: Molecular structure of this compound.

I. Infrared (IR) Spectroscopy

Theoretical Principles: Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Predicted IR Spectrum for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300-3500 | Medium | N-H (secondary amine) | Stretching |

| 2850-2960 | Strong | C-H (alkane) | Stretching |

| 1450-1470 | Medium | C-H | Bending |

| 1250-1020 | Medium | C-N (aliphatic amine) | Stretching |

| 910-665 | Strong, Broad | N-H | Wagging |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-FTIR is a widely used technique for obtaining the infrared spectrum of liquid and solid samples with minimal preparation.[1]

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[1]

-

Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. The IR beam passes through the ATR crystal and is reflected at the crystal-sample interface. At this point, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies.[2]

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample.

Data Interpretation:

The predicted IR spectrum of this compound would exhibit several key absorption bands. A medium intensity band is expected in the 3300-3500 cm⁻¹ region, which is characteristic of the N-H stretching vibration of the secondary amine in the diazepane ring.[3] Strong, sharp peaks between 2850 cm⁻¹ and 2960 cm⁻¹ are anticipated due to the C-H stretching vibrations of the ethyl group and the methylene groups of the diazepane ring.[4] The C-N stretching vibrations of the aliphatic amine functionalities are expected to produce medium intensity bands in the 1250-1020 cm⁻¹ range.[3] A strong and broad absorption band between 910 cm⁻¹ and 665 cm⁻¹ can be attributed to the N-H wagging of the secondary amine.[3]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of hydrogen nuclei (protons) in a magnetic field. Key parameters include chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons giving rise to a signal; and spin-spin splitting, which provides information about neighboring protons.[5]

Predicted ¹H NMR Spectrum for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~1.1 | 3H | Triplet (t) | -CH₂CH₃ |

| ~1.8 | 2H | Multiplet (m) | -CH₂CH₂ CH₂- (C6) |

| ~2.5 | 2H | Quartet (q) | -CH₂ CH₃ |

| ~2.7 | 4H | Multiplet (m) | -N-CH₂ CH₂-N- (C3, C5) |

| ~2.8 | 2H | Triplet (t) | -N-CH₂ CH₂-N- (C2) |

| ~2.9 | 2H | Triplet (t) | -N-CH₂ CH₂-N- (C7) |

| ~1.5 (broad) | 1H | Singlet (s) | NH |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Shimming: Homogenize the magnetic field across the sample by adjusting the shim coils to obtain sharp, symmetrical peaks.[6]

-

Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.[6]

-

Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) signal. Phase the resulting spectrum and integrate the signals.

Data Interpretation:

The predicted ¹H NMR spectrum of this compound would show distinct signals corresponding to the different proton environments. The methyl protons of the ethyl group are expected to appear as a triplet around 1.1 ppm due to coupling with the adjacent methylene protons. The methylene protons of the ethyl group would likely be a quartet around 2.5 ppm, coupled to the methyl protons. The protons on the diazepane ring would present a more complex pattern of multiplets and triplets in the 1.8 to 2.9 ppm range due to their various chemical environments and couplings to each other. The N-H proton of the secondary amine is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.[5]

¹³C NMR Spectroscopy